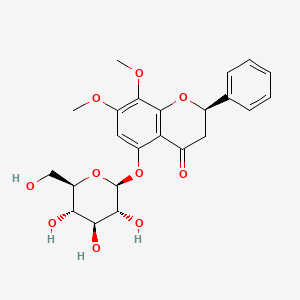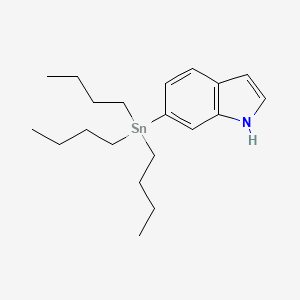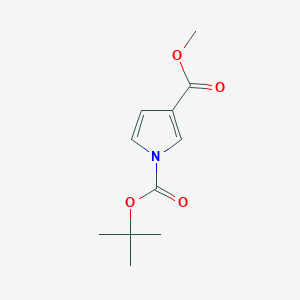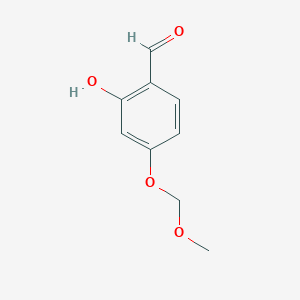
Merucathinone
Übersicht
Beschreibung
Merucathinone, also known as 2-(methylamino)-1-phenylpropan-1-one, is a synthetic cathinone and a psychoactive stimulant. It is structurally related to cathinone, a naturally occurring alkaloid found in the khat plant (Catha edulis). Synthetic cathinones, including this compound, are often referred to as “bath salts” due to their appearance and are known for their stimulant and euphoric effects .
Wirkmechanismus
Target of Action
Merucathinone, also known as synthetic cathinone, is a compound related to the stimulant alkaloid derived from the plant Catha edulis (khat) . Its primary targets are the central nervous system and the cardiovascular system . It acts as a potent central nervous system stimulant and cardiovascular agent .
Mode of Action
This compound’s mode of action is similar to amphetamines . It competes with neurotransmitters for reuptake into nerve terminals, increasing the concentration of neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and increased stimulation of the post-synaptic neuron .
Biochemical Pathways
This compound affects several biochemical pathways. It primarily influences the monoaminergic system, impacting the reuptake of dopamine, norepinephrine, and serotonin . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed and distributed throughout the body . It undergoes hepatic metabolism, and its metabolites are excreted primarily in the urine . The half-life of this compound is relatively short, indicating its quick elimination from the body .
Result of Action
The result of this compound’s action is a potent stimulation of the central nervous system. This leads to increased alertness, feelings of euphoria, enhanced sociability, and increased physical activity . It can also lead to adverse effects such as tachycardia, hypertension, hyperthermia, and psychological effects like agitation, hallucinations, and paranoia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances or drugs can alter its effects. Additionally, individual factors such as the user’s health status, age, and genetic makeup can also impact the drug’s efficacy and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Merucathinone can be synthesized from ephedrine or pseudoephedrine through an oxidation process. The typical synthetic route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate or chromium trioxide as oxidizing agents. The reaction is carried out in an acidic medium, often using sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Merucathinone undergoes various chemical reactions, including:
Oxidation: Conversion of ephedrine or pseudoephedrine to this compound.
Reduction: Reduction of this compound back to ephedrine or pseudoephedrine.
Substitution: N-methylation to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, dimethyl sulfate.
Major Products:
Oxidation: this compound.
Reduction: Ephedrine, pseudoephedrine.
Substitution: N-methyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Cathinone: The parent compound found in the khat plant.
Methcathinone: A closely related compound with similar stimulant effects.
Mephedrone: Another synthetic cathinone known for its euphoric effects.
Methylenedioxypyrovalerone (MDPV): A potent synthetic cathinone with strong stimulant properties.
Uniqueness of Merucathinone: this compound is unique due to its specific chemical structure, which allows for distinct interactions with neurotransmitter systems. Its effects are similar to those of other synthetic cathinones but may vary in potency and duration .
Eigenschaften
IUPAC Name |
(E,4S)-4-amino-1-phenylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9H,12H2,1H3/b8-7+/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKEKBMGMURNX-FLOXNTQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)/C=C/C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107638-80-2 | |
| Record name | Merucathinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107638802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)
